Distamycin A hydrochloride

概要

説明

スタリマイシン塩酸塩は、二重らせんB型DNAのマイナーグルーブに非インターカレーション様式で結合し、4〜5個の隣接するAT塩基対からなるヌクレオチド配列に優先的に結合して、強い可逆的な複合体を形成することが知られています。 . この化合物は、ストレプトマイセス・ディスタリクス由来であり、有意な抗ウイルス活性と抗腫瘍活性を示しています。 .

製造方法

合成経路と反応条件: スタリマイシン塩酸塩は、炭素源、窒素源、および3-ヒドロキシ-4-アミノ酪酸を含む発酵培地中でのストレプトマイセス・ディスタリクスの発酵により合成されます。 発酵プロセス中に、植物油が培地に加えられます。 . 次に、化合物を抽出し精製して塩酸塩誘導体を取得します。

工業的生産方法: スタリマイシン塩酸塩の工業的生産は、大規模生産向けに最適化された同様の発酵プロセスに従います。 温度、pH、栄養素濃度を含む発酵条件は、収量と効力を最大限に高めるために慎重に制御されます。 .

化学反応解析

反応の種類: スタリマイシン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: スタリマイシンは、特定の条件下で酸化されて、異なる誘導体を形成することができます。

還元: 化合物は、官能基を変化させるために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、官能基が変化したスタリマイシンのさまざまな誘導体が含まれ、これらは異なる生物活性を示す可能性があります。

準備方法

Synthetic Routes and Reaction Conditions: Stallimycin hydrochloride is synthesized through the fermentation of Streptomyces distallicus in a fermentation medium containing a carbon source, a nitrogen source, and 3-hydroxy-4-aminobutyric acid. During the fermentation process, vegetable oil is added to the medium . The compound is then extracted and purified to obtain the hydrochloride derivative.

Industrial Production Methods: The industrial production of stallimycin hydrochloride follows a similar fermentation process, with optimization for large-scale production. The fermentation conditions, including temperature, pH, and nutrient concentrations, are carefully controlled to maximize yield and potency .

化学反応の分析

Types of Reactions: Stallimycin hydrochloride undergoes various chemical reactions, including:

Oxidation: Stallimycin can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to alter its functional groups.

Substitution: Stallimycin can undergo substitution reactions, particularly at its amide and pyrrole groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of stallimycin with altered functional groups, which can exhibit different biological activities.

科学的研究の応用

作用機序

スタリマイシン塩酸塩は、二重らせんB型DNAのマイナーグルーブに結合することで効果を発揮します。 この結合は非インターカレーション様式であり、4〜5個の隣接するAT塩基対を持つ配列に強い可逆的な複合体を形成します。 . 分子標的は、アデニンとチミンが豊富なDNA配列であり、これによりDNA複製と転写が阻害されます。 . このメカニズムは、その抗菌活性と抗腫瘍活性の重要な要素です。

類似の化合物との比較

類似の化合物:

ネトロプシン: スタリマイシンと同様に、ネトロプシンはDNAのマイナーグルーブに結合し、抗菌活性を示します。

ホエchst 33258: この化合物は、DNAのマイナーグルーブにも結合し、DNAの蛍光染色剤として使用されます。

スタリマイシン塩酸塩の独自性: スタリマイシン塩酸塩は、DNAのマイナーグルーブのATリッチ配列に対する特定の結合親和性により、他の化合物とは異なります。 この選択的な結合により、DNA相互作用の研究や標的療法の開発における貴重なツールとなっています。 .

類似化合物との比較

Netropsin: Like stallimycin, netropsin binds to the minor groove of DNA and exhibits antibacterial properties.

Hoechst 33258: This compound also binds to the minor groove of DNA and is used as a fluorescent stain for DNA.

Uniqueness of Stallimycin Hydrochloride: Stallimycin hydrochloride is unique due to its specific binding affinity for AT-rich sequences in the minor groove of DNA. This selective binding makes it a valuable tool in studying DNA interactions and developing targeted therapies .

生物活性

Distamycin A hydrochloride is a natural oligopeptide antibiotic derived from Streptomyces distallicus. It is primarily recognized for its ability to bind to the minor groove of DNA, particularly at adenine-thymine (A/T) rich regions. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on chromatin structure, and implications in therapeutic applications.

Distamycin A exerts its biological effects primarily through its interaction with DNA. The binding of Distamycin A to the minor groove of B-form DNA results in significant structural alterations:

- DNA Binding : Distamycin A binds isohelically to DNA, leading to the widening of the minor groove and unbending of the helix axis by approximately 12–15% . This interaction is facilitated by van der Waals forces and hydrogen bonding between the drug and DNA bases.

- Inhibition of Transcription : Despite enhancing DNA accessibility, Distamycin A inhibits transcription from both DNA and chromatin templates. It disrupts the binding of essential transcription factors such as SRF and MEF2, and interferes with high mobility group proteins (HMGA1) that are crucial for transcriptional activation .

Effects on Chromatin Structure

Recent studies have elucidated how Distamycin A remodels chromatin architecture:

- Chromatin Remodeling : Distamycin A has been shown to remodel chromatosomes and nucleosomes in an ATP-independent manner. This remodeling involves the eviction of linker histones and translocation of histone octamers along the DNA .

- Thermodynamic Parameters : Differential scanning calorimetry (DSC) studies indicate that Distamycin A forms stable complexes with nuclear DNA, affecting the melting profiles of chromatin under various ionic conditions .

Table 1: Thermodynamic Parameters from DSC Studies

| Treatment | ΔH exc (kJ/mol) | % Contribution |

|---|---|---|

| Control | 24.7 | 100% |

| + Distamycin A | 34.5 | Increased |

Antiviral Activity

Distamycin A has been investigated for its antiviral properties, particularly against vaccinia virus. Studies demonstrate that it inhibits viral pathogenesis by enhancing functional complex formation at viral promoters, thereby activating transcription initiation while concurrently inhibiting host transcription machinery .

Antitumor Potential

The antitumor activity of Distamycin A has been explored in various cancer cell lines. It has shown promise in inhibiting cell proliferation through mechanisms involving disruption of DNA replication processes and induction of apoptosis in tumor cells .

Research Findings

- Inhibition of Homeodomain-DNA Complexes : Distamycin A inhibits homeodomain-DNA interactions, which are critical for gene regulation .

- Impact on Chromatin Accessibility : While it enhances chromatin accessibility, this does not correlate with increased transcriptional activity due to its inhibitory effects on essential transcription factors .

- Structural Studies : Solid-state NMR studies have provided insights into the structural dynamics of Distamycin-DNA complexes, highlighting significant narrowing of the minor groove upon binding .

特性

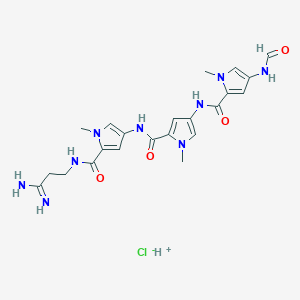

IUPAC Name |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O4.ClH/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24;/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYSJFJQEGCACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

636-47-5 (Parent) | |

| Record name | Stallimycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006576518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301028195 | |

| Record name | Stallimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6576-51-8 | |

| Record name | 1H-Pyrrole-2-carboxamide, N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6576-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stallimycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006576518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herperal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stallimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-1H-pyrrole-2-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STALLIMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6010N240F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。